Stipitatic acid

Übersicht

Beschreibung

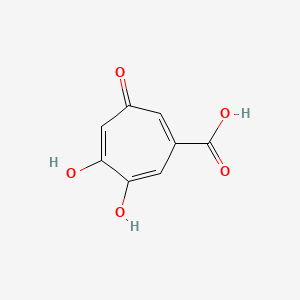

Stipitatic acid is a derivative of cyclohepta-1,3,5-triene having a carboxy group at position 1, an oxo group at position 5 and hydroxy groups at positions 3 and 6. It is a conjugate acid of a stipitatate(2-) and a stipitatate(1-). It derives from a hydride of a cyclohepta-1,3,5-triene.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Catabolism

Stipitatic acid, a tropolone class of fungal maleic anhydrides, undergoes a complex biosynthesis and catabolism process. This involves stepwise oxidation, interconversion of dicarboxylate and maleic anhydride, followed by decarboxylation to stipitatic acid. Understanding these biochemical pathways is crucial for insights into fungal biochemistry and potential applications in biotechnology (Al Fahad et al., 2014).

Tropolone Biosynthesis Mechanisms

Stipitatic acid is part of the tropolone class, which involves aromatic rings crucial in several bioactive natural products. Studies on tropolones, including stipitatic acid, have revealed diverse biosynthetic pathways from different precursors like polyketide and terpene. This research is significant for understanding molecular biosynthesis in fungi and other organisms (Cox & Al-Fahad, 2013).

Fungal Tropolone Biosynthesis

Research into the fungal biosynthesis of stipitatic acid has identified key genes and enzymes involved in forming its tropolone nucleus. This includes genes like tropA, tropB, and tropC, and their corresponding enzymes, which are essential for the stipitatic acid biosynthesis pathway. This genetic and molecular study is pivotal for understanding fungal secondary metabolites and their potential uses (Davison et al., 2012).

Antimalarial Activity

Stipitatic acid, isolated from Penicillium sp., has shown significant antimalarial activity. This is crucial for identifying new bioactive compounds with potential therapeutic applications, particularly in developing new antimalarial drugs (Iwatsuki et al., 2011).

Eigenschaften

CAS-Nummer |

4440-39-5 |

|---|---|

Produktname |

Stipitatic acid |

Molekularformel |

C8H6O5 |

Molekulargewicht |

182.13 g/mol |

IUPAC-Name |

5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13) |

InChI-Schlüssel |

ZGKNMKBZOSTFCB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=CC1=O)O)O)C(=O)O |

Kanonische SMILES |

C1=C(C=C(C(=CC1=O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

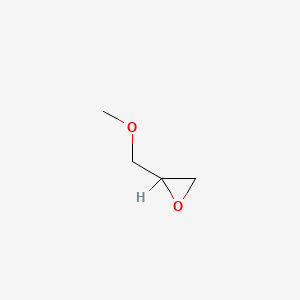

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

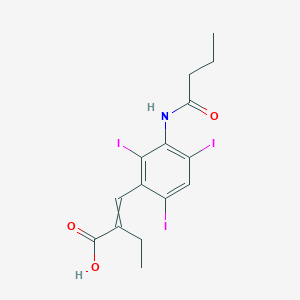

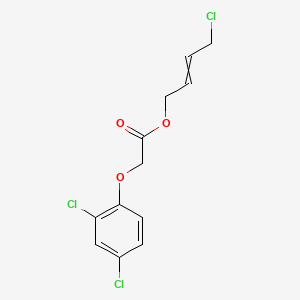

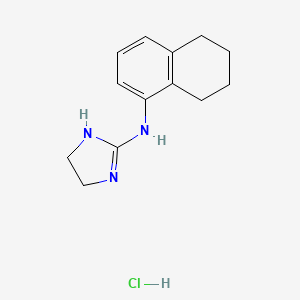

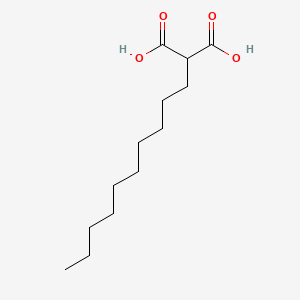

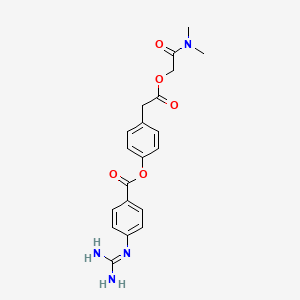

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)

![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)